molecular formula C5H11BrS B2641250 1-Bromo-3-(ethylsulfanyl)propane CAS No. 83705-51-5

1-Bromo-3-(ethylsulfanyl)propane

Cat. No.: B2641250
CAS No.: 83705-51-5
M. Wt: 183.11
InChI Key: DIJPDNNMOKTSII-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethylsulfanyl)propane is an organic compound with the molecular formula C5H11BrS. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a bromine atom and an ethylsulfanyl group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethylsulfanyl)propane can be synthesized through the reaction of 1-propanethiol with ethyl bromide under suitable conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethylsulfanyl)propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-(ethylsulfanyl)propanol, 3-(ethylsulfanyl)propylamine, and other substituted derivatives.

    Oxidation: Products include 1-bromo-3-(ethylsulfinyl)propane and 1-bromo-3-(ethylsulfonyl)propane.

    Reduction: Products include 1-propanethiol and other reduced derivatives.

Scientific Research Applications

1-Bromo-3-(ethylsulfanyl)propane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylsulfanyl)propane involves its reactivity as a nucleophile and electrophile. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ethylsulfanyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and an ethylsulfanyl group, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-3-ethylsulfanylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrS/c1-2-7-5-3-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPDNNMOKTSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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